molecular formula C15H17N B1204403 N-Benzyl-2-phenylethanamine CAS No. 3647-71-0

N-Benzyl-2-phenylethanamine

Cat. No.: B1204403
CAS No.: 3647-71-0
M. Wt: 211.30 g/mol
InChI Key: UPABQMWFWCMOFV-UHFFFAOYSA-N
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Description

. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Scientific Research Applications

Benethamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

Target of Action

N-Benzyl-2-phenylethylamine, also known as Benethamine, N-Benzylphenethylamine, or N-Benzyl-2-phenylethanamine, is a compound that has been found to inhibit rel+ Escherichia coli B Phe-tRNA . This suggests that its primary target could be the tRNA in the bacteria, which plays a crucial role in protein synthesis.

Mode of Action

It’s suggested that it may interact with its targets, possibly by binding to the trna, thereby inhibiting protein synthesis in the bacteria . This interaction and the resulting changes could lead to the death of the bacteria or inhibit their growth.

Biochemical Pathways

The biochemical pathways affected by N-Benzyl-2-phenylethylamine are likely related to protein synthesis, given its potential target. By inhibiting tRNA, it could disrupt the translation process in the protein synthesis pathway, leading to downstream effects such as impaired bacterial growth or death .

Result of Action

The molecular and cellular effects of N-Benzyl-2-phenylethylamine’s action would likely involve changes in bacterial protein synthesis. This could result in impaired bacterial growth or even bacterial death . In zebrafish, it has been observed to affect locomotion and anxiety-like behavior, also modulating brain serotonin and/or dopamine turnover .

Future Directions

The 2-phenethylamine motif, which includes N-Benzyl-2-phenylethanamine, is widely present in nature and has a vast therapeutic chemical space . Future research could explore different substitutions, functional group decorations, ring enclosures, or heteroaromatic analogues of 2-phenethylamines . This could lead to the discovery of new bioactive 2-phenethylamines with potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

N-Benzyl-2-phenylethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of acetylcholine . The inhibition of these enzymes by this compound can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the hydrolysis of acetylcholine.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, which is a crucial neurotransmitter in both the central and peripheral nervous systems . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. For example, increased acetylcholine levels can enhance synaptic transmission and improve cognitive function in neuronal cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cholinesterase enzymes. By binding to the active sites of AChE and BChE, the compound inhibits their enzymatic activity, leading to elevated acetylcholine levels . This inhibition is achieved through competitive binding, where this compound competes with acetylcholine for the active site of the enzyme . Additionally, molecular modeling studies have shown that the presence of specific substituents on the aromatic rings of this compound can enhance its inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cholinesterase activity, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer’s disease . At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. The compound is metabolized by enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . This distribution is crucial for its pharmacological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the synaptic clefts of neuronal cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to cholinesterase enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benethamine can be synthesized through the reductive amination of benzaldehyde with phenylethylamine. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of benethamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Types of Reactions:

    Oxidation: Benethamine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Benethamine can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Comparison with Similar Compounds

  • N-benzyl-2-phenylethylamine
  • N-benzylphenethylamine
  • N-phenethylbenzylamine

Comparison: Benethamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, benethamine may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-benzyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPABQMWFWCMOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189982
Record name N-Benzyl-1-phenethylamine
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Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3647-71-0
Record name Benzylphenethylamine
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Record name N-Benzyl-1-phenethylamine
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Synthesis routes and methods I

Procedure details

The benethamine salt of atorvastatin (Form A) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of N-benzyl-2-phenylethylamine (benethamine) was prepared by dissolving 378.59 mg (1.0 equivalents) in acetonitrile (10 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin benethamine Form A.
[Compound]
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benethamine salt
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10 mL
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40 mL
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Synthesis routes and methods II

Procedure details

The benethamine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in 2-propanol (IPA) (1 g in 40 mL of IPA). A solution of N-benzyl-2-phenylethylamine (benethamine) was prepared by dissolving 388.68 mg (1.1 equivalents) in 2-propanol (100 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Seed crystals of the benethamine salt were added. The mixture was reduced to a wet solid under a nitrogen bleed, and the resulting solids were slurried in 2-propanol (40 mL). After 7 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with 2-propanol (25 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin benethamine Form B.
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[Compound]
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benethamine salt
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Synthesis routes and methods III

Procedure details

The 1:2 N,N'-dibenzylethylenediamine salt of penicillanic acid 1,1-dioxide is the salt formed from N,N'-dibenzylethylenediamine and two molar equivalents of penicillanic acid 1,1-dioxide; the N-benzyl-2-phenylethylamine salt of penicillanic acid 1,1-dioxide is the salt formed from N-benzyl-2-phenylethylamine and one molar equivalent of penicillanic acid, 1,1-dioxide; and the dibenzylamine salt of penicillanic acid 1,1-dioxide is the salt formed from dibenzylamine and one molar equivalent of penicillanic acid 1,1-dioxide. N,N'-dibenzylethylenediamine is also known as benzathine and as DBED; N-benzyl-2-phenylethylamine is also known as benethamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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